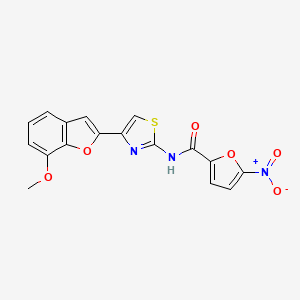
Methyl 2-(3-fluorophenyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 2-(3-fluorophenyl)acrylate” is an organic compound. It is a liquid at room temperature and has a molecular weight of 180.18 . The IUPAC name for this compound is methyl (2E)-3-(2-fluorophenyl)-2-propenoate .
Molecular Structure Analysis
The InChI code for “Methyl 2-(3-fluorophenyl)acrylate” is 1S/C10H9FO2/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-7H,1H3/b7-6+ . This indicates that the molecule consists of a methyl ester group (COOCH3) attached to a 2-propenoate (acrylate) group, which is further substituted with a 3-fluorophenyl group .Physical And Chemical Properties Analysis
“Methyl 2-(3-fluorophenyl)acrylate” is a liquid at room temperature . It has a molecular weight of 180.18 and a predicted density of 1.165±0.06 g/cm3 .科学的研究の応用
Fluorinated Acrylic Copolymers
Methyl 2-(3-fluorophenyl)acrylate has been utilized in the synthesis of fluorinated acrylic copolymers. These polymers are noted for their low surface tension, non-wettability by water and oil, non-adhesive nature, and antifouling properties, making them suitable for speciality coatings. Such coatings have been found to extend the protective ability against atmospheric corrosion compared to their non-fluorinated analogs (Malshe & Sangaj, 2005).
Polymorphism and Polymerizability
The compound exhibits characteristic polymorphic behaviors, which are influenced by factors such as the length of the fluorocarbon chain and the α-position methyl group. Studies on its solid-state polymerization show that the highest polymerizability is observed in crystal forms that exist in the highest temperature regions (Fujimori, Saitoh, & Shibasaki, 1999).
Synthesis of Intermediates for Biologically Active Compounds
It has been used as a key intermediate in synthesizing biologically active compounds, including anticancer drugs. The efficient synthesis methodologies developed for such intermediates are important for the pharmaceutical industry (Zhang, Duan, Xiong, Zhuang, & Tang, 2019).
Copolymerization and Surface Functionalization
Methyl 2-(3-fluorophenyl)acrylate has been used in the copolymerization process and surface functionalization. Such polymers, especially when combined with methyl methacrylate, demonstrate substantial migration of the fluorocarbon component to the surface of the film, altering its properties (Stoeber, Sustic, Simonsick, & Vogl, 2000).
Polymerization of Cyclic Monomers
It also plays a role in the polymerization of cyclic monomers. The radical homopolymerization of such monomers, including methyl 2-(3-fluorophenyl)acrylate, leads to polymers with unique properties, such as a high glass transition temperature, which is significant for materials science (Moszner, Zeuner, Fischer, Rheinberger, Meijere, & Bagutski, 2003).
Advanced Polymer Synthesis
The synthesis of advanced polymers using methyl 2-(3-fluorophenyl)acrylate as a building block has been explored. These polymers find applications in various fields, including lithography, molecularly imprinted polymers, optics, adsorbents, polymer electrolyte membranes for fuel cells, and nanocomposites (Patil & Améduri, 2013).
Safety and Hazards
作用機序
Target of Action
Methyl 2-(3-fluorophenyl)acrylate is an organic compound that is used as a synthetic intermediate Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that Methyl 2-(3-fluorophenyl)acrylate may also interact with various biological targets.
Mode of Action
It is known that the compound can be synthesized through acid-catalyzed reactions involving 4-fluorophenol and methyl acrylate . The resulting product may interact with its targets through various mechanisms, potentially including electrophilic substitution .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that Methyl 2-(3-fluorophenyl)acrylate may affect a wide range of biochemical pathways.
Pharmacokinetics
The compound’s physical properties, such as its molecular weight (18018) and density (1165±006 g/cm3), as well as its solubility in organic solvents , may influence its bioavailability and pharmacokinetic behavior.
Result of Action
Given the wide range of biological activities exhibited by similar compounds , it is possible that Methyl 2-(3-fluorophenyl)acrylate may have diverse effects at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of Methyl 2-(3-fluorophenyl)acrylate may be influenced by various environmental factors. For example, the compound’s stability may be affected by temperature, as it is typically stored at room temperature under an inert atmosphere . Additionally, the compound’s efficacy and mode of action may be influenced by the specific biological environment in which it is active.
特性
IUPAC Name |
methyl 2-(3-fluorophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c1-7(10(12)13-2)8-4-3-5-9(11)6-8/h3-6H,1H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXDQAHDYDIMMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)C1=CC(=CC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

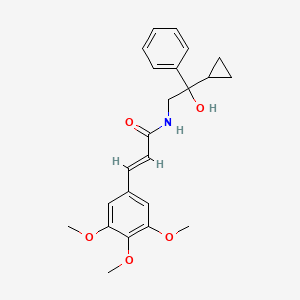
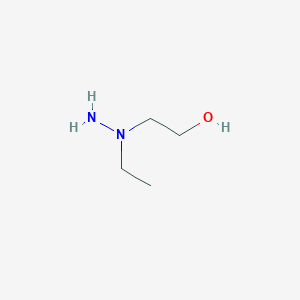
![3,4,5-triethoxy-N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2444851.png)
![(3Z)-3-[(4-chloro-3-nitrophenyl)methylidene]-1-methylindol-2-one](/img/structure/B2444852.png)
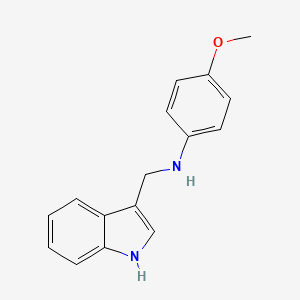
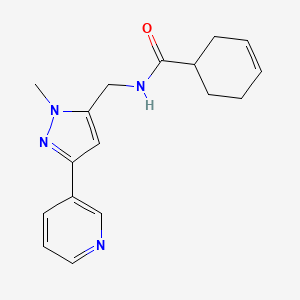

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2444858.png)
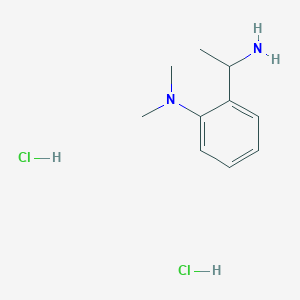
![Methyl 3-(3-nitrobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2444860.png)
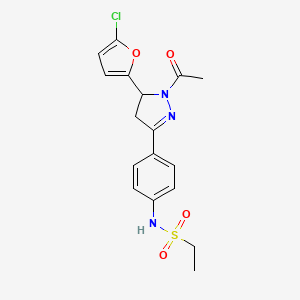
![N-(3-fluorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2444863.png)
![3-(3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/no-structure.png)
